

Understanding the binding kinetics of MRS2298 to the P2Y1 receptor

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Compound of Interest		
Compound Name:	MRS2298	
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An In-depth Technical Guide on the Binding Kinetics of MRS2298 to the P2Y1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the binding characteristics of MRS2298, a selective antagonist of the P2Y1 receptor. Due to the limited availability of direct kinetic data for MRS2298, this document presents its binding affinity and detailed kinetic data for the closely related and structurally similar antagonist, MRS2279. This information is crucial for understanding the molecular interactions and for the development of novel therapeutics targeting the P2Y1 receptor.

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor is a G protein-coupled receptor (GPCR) that plays a vital role in various physiological processes, including platelet aggregation and neurotransmission.[1] Upon activation by its endogenous agonist, adenosine diphosphate (ADP), the P2Y1 receptor couples to Gq/11 proteins. This coupling initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2] This signaling pathway is a key target for antithrombotic drugs.





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Caption: P2Y1 Receptor Signaling Pathway.

Binding Data for MRS2298 and Related Compounds

While direct kinetic parameters for **MRS2298** are not readily available in the literature, its high affinity for the P2Y1 receptor has been established. The following tables summarize the available binding affinity data for **MRS2298** and the detailed kinetic data for the structurally similar antagonist, [3H]MRS2279.

Table 1: Binding Affinity of MRS2298 for the Human P2Y1 Receptor

Compound	Parameter	Value	Reference
MRS2298	pKi	7.5	IUPHAR/BPS Guide

Table 2: Binding Kinetics of [3H]MRS2279 to the Human P2Y1 Receptor



Parameter	Symbol	Value	Unit	Reference
Association Rate Constant	k_on_ (k1)	7.15 x 10 ⁷	M ⁻¹ min ⁻¹	[3][4]
Dissociation Rate Constant	k_off_ (k-1)	0.72	min ⁻¹	[3][4]
Equilibrium Dissociation Constant (from kinetics)	K_d_	10.1	nM	[3][4]
Equilibrium Dissociation Constant (from saturation binding)	K_d_	8.0	nM	[3][4]

Note: The kinetically derived K_d_ is calculated as k_off_/k_on_.

Experimental Protocols: Radioligand Binding Assay

The following protocol is based on the methodology used to determine the binding kinetics of [3H]MRS2279 with the human P2Y1 receptor, which is a standard approach for characterizing ligand-receptor interactions.

1. Materials and Reagents:

- Membrane Preparation: Membranes from Sf9 insect cells overexpressing the human P2Y1 receptor.
- Radioligand: [3H]MRS2279 (specific activity ~89 Ci/mmol).
- Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 100 mM NaCl, and 0.1% bovine serum albumin (BSA).
- Non-specific Binding Control: A high concentration (e.g., 10 μM) of a non-labeled P2Y1 receptor agonist or antagonist (e.g., 2MeSADP or unlabeled MRS2279).

Foundational & Exploratory





- Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) and a vacuum manifold.
- Scintillation Cocktail and Counter.
- 2. Association Rate (k on) Determination:
- Incubate P2Y1 receptor-expressing membranes (e.g., 10 μg of protein) with a fixed concentration of [3H]MRS2279 (e.g., 5 nM) in the assay buffer.
- Initiate the binding reaction at a specific temperature (e.g., 4°C) and take samples at various time points (e.g., from 0 to 60 minutes).
- Terminate the reaction at each time point by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
- Quantify the radioactivity retained on the filters using liquid scintillation counting.
- Determine non-specific binding in parallel incubations containing an excess of a non-labeled competitor.
- Calculate the specific binding at each time point by subtracting non-specific binding from total binding.
- Plot the specific binding as a function of time and analyze the data using pseudo-first-order kinetics to determine the observed rate constant (k obs).
- Calculate the association rate constant (k_on_) using the equation: k_on_ = (k_obs_ k_off_)/[L], where [L] is the concentration of the radioligand.
- 3. Dissociation Rate (k off) Determination:
- Pre-incubate the P2Y1 receptor-expressing membranes with [3H]MRS2279 to allow for the formation of the receptor-ligand complex to reach equilibrium.
- Initiate dissociation by adding a high concentration of a non-labeled competitor (e.g., 10 μ M 2MeSADP) to prevent re-binding of the radioligand.

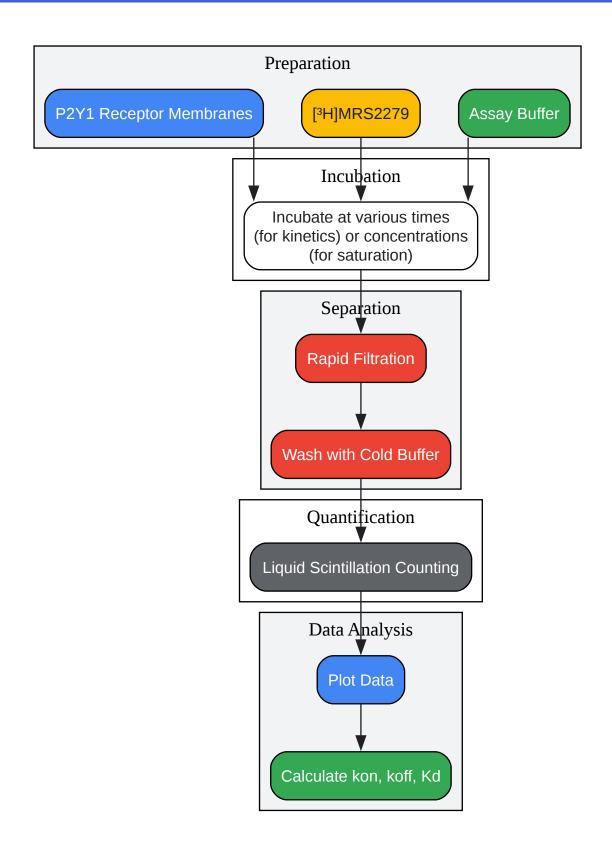






- Take samples at various time points and process them as described for the association assay.
- Plot the natural logarithm of the specific binding remaining at each time point versus time.
- The dissociation rate constant (k off) is the negative slope of this linear plot.
- 4. Equilibrium Dissociation Constant (K d) Determination (Saturation Binding):
- Incubate a fixed amount of P2Y1 receptor-expressing membranes with increasing concentrations of [3H]MRS2279 until equilibrium is reached.
- Determine total and non-specific binding for each concentration.
- Calculate specific binding and plot it as a function of the radioligand concentration.
- Analyze the resulting saturation curve using non-linear regression to determine the K_d_
 (the concentration of radioligand that occupies 50% of the receptors at equilibrium) and the
 B max (the maximum number of binding sites).





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Caption: Radioligand Binding Assay Workflow.



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